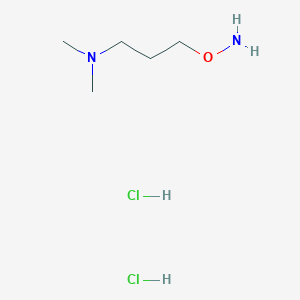
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibody Development and Environmental Analysis
Research into antibody development for environmental and food analysis emphasizes the utility of compounds with sulfonyl groups in creating sensitive assays for detecting herbicides, pollutants, and veterinary drugs. This illustrates the critical role of chemically similar compounds in developing tools for monitoring environmental safety and food quality (Fránek & Hruška, 2018).
Drug Metabolism and Biotransformation
Studies on the biotransformation and rearrangement of laromustine, a sulfonylhydrazine-alkylating agent, reveal insights into the metabolic pathways and potential rearrangements these types of compounds undergo in biological systems. Such research is pivotal for understanding the pharmacokinetics and toxicology of drugs containing sulfonyl and related groups (Nassar, Wisnewski, & King, 2016).
Antioxidant Capacity Assessment
The investigation of antioxidant capacity through ABTS/PP decolorization assays highlights the application of complex organic molecules in evaluating the antioxidant potential of various substances. This research is crucial for identifying compounds that can mitigate oxidative stress, a factor in many chronic diseases (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Advanced Drug Delivery Systems
The development of layer-by-layer films and microcapsules for drug delivery demonstrates the versatility of chemical engineering in creating responsive, targeted delivery mechanisms. These systems can respond to specific physiological conditions, such as pH or sugar levels, to release therapeutic agents, showcasing the integration of chemistry and materials science for medical advancements (Sato, Yoshida, Takahashi, & Anzai, 2011).
Mecanismo De Acción
Target of Action
It is used as an intermediate in the synthesis of phthalazinone scaffolds . Phthalazinone derivatives are known to be potent inhibitors of poly (ADP-ribose) polymerase (PARP) , a key protein involved in DNA repair and genomic stability.
Mode of Action
Given its use in the synthesis of phthalazinone scaffolds , it can be inferred that it may interact with its targets (like PARP) by binding to the active site, thereby inhibiting the protein’s function and leading to the disruption of DNA repair mechanisms.
Biochemical Pathways
The compound, as an intermediate in the synthesis of phthalazinone scaffolds , may affect the biochemical pathway involving PARP. By inhibiting PARP, it could disrupt the DNA repair process, leading to the accumulation of DNA damage and potentially inducing cell death. This mechanism is often exploited in cancer therapy, where the aim is to kill cancer cells.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-22-19(24)16-10-6-5-9-15(16)17(21-22)13-20-18(23)11-12-27(25,26)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHLPQLWOCSUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylsulfonyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

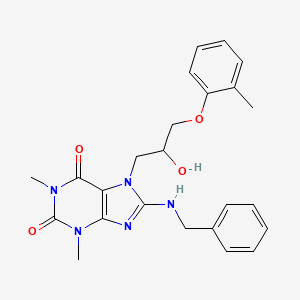
![3-(Furan-2-yl)-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2918904.png)
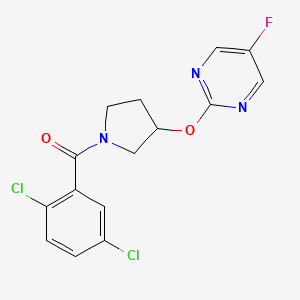

![8-Butyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2918912.png)

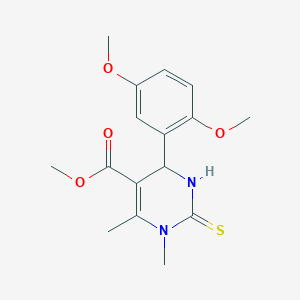
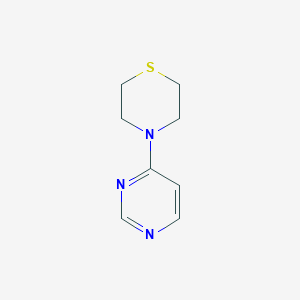


![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)
![7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2918924.png)
